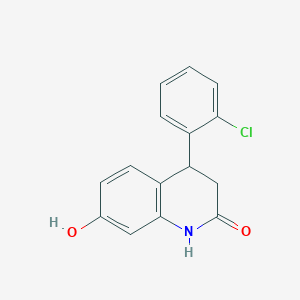![molecular formula C22H20N2O5S B11458772 N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide](/img/structure/B11458772.png)
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide is a complex organic compound characterized by the presence of multiple functional groups, including a benzodioxole ring, a methoxyphenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Intermediate: Starting from catechol, the benzodioxole ring can be formed by reacting with methylene chloride in the presence of a base.
Synthesis of the Methoxyphenyl Intermediate: The methoxyphenyl group can be introduced via electrophilic aromatic substitution using anisole and a suitable electrophile.
Coupling with Thiophene: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.
Final Coupling Reaction: The final step involves coupling the benzodioxole, methoxyphenyl, and thiophene intermediates through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the materials science field, this compound could be used in the development of novel materials with specific electronic or optical properties, given its aromatic and heterocyclic components.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The benzodioxole and methoxyphenyl groups could facilitate binding to hydrophobic pockets, while the thiophene ring might participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-(4-hydroxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-2-[(furan-2-ylacetyl)amino]acetamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The unique combination of the benzodioxole, methoxyphenyl, and thiophene rings in N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide provides distinct electronic and steric properties, potentially leading to unique biological activities and material properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C22H20N2O5S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-2-[(2-thiophen-2-ylacetyl)amino]acetamide |
InChI |
InChI=1S/C22H20N2O5S/c1-27-16-7-4-14(5-8-16)21(24-20(25)12-17-3-2-10-30-17)22(26)23-15-6-9-18-19(11-15)29-13-28-18/h2-11,21H,12-13H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
OBLAEULIGXOEFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)NC2=CC3=C(C=C2)OCO3)NC(=O)CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}-2-nitrobenzohydrazide](/img/structure/B11458700.png)
![7-(3-chlorophenyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11458701.png)
![4,4,8-trimethyl-15-methylsulfanyl-N-(2-phenylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine](/img/structure/B11458706.png)
![3-(4-Chlorophenyl)-7-methyl-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11458709.png)
![2-(ethylamino)-7-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11458717.png)
![6-(2-chlorobenzyl)-3-[(2-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11458728.png)
![2-(benzylsulfanyl)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11458736.png)
![4,4-dimethyl-13-methylsulfanyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11458738.png)

![methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11458743.png)
![2-[(2-chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11458748.png)

![1-(2-Bromo-5-nitrophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11458766.png)
![methyl 4-chloro-2-({[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B11458769.png)
